

Spectroscopic Profile of 2-Amino-4-methoxybenzamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-methoxybenzamide

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Amino-4-methoxybenzamide** ($C_8H_{10}N_2O_2$; Molecular Weight: 166.18 g/mol).^[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its structural characterization. The guide encompasses predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **2-Amino-4-methoxybenzamide**. This data is crucial for the identification and structural elucidation of the compound.

Table 1: Predicted 1H NMR Data

(Predicted for a 400 MHz spectrometer in $CDCl_3$)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.78	d	1H	Ar-H (H6)
6.28	dd	1H	Ar-H (H5)
6.18	d	1H	Ar-H (H3)
5.60 (broad s)	2H	-NH ₂ (amide)	
4.40 (broad s)	2H	-NH ₂ (aromatic amine)	
3.79	s	3H	-OCH ₃

Table 2: Predicted ¹³C NMR Data

(Predicted for a 100 MHz spectrometer in CDCl₃)

Chemical Shift (ppm)	Assignment
171.5	C=O (amide)
164.0	C4 (Ar-C-OCH ₃)
152.0	C2 (Ar-C-NH ₂)
132.5	C6 (Ar-CH)
112.0	C1 (Ar-C-C=O)
105.0	C5 (Ar-CH)
98.0	C3 (Ar-CH)
55.5	-OCH ₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Strong, Broad	N-H Stretch (aromatic and amide NH ₂)
3050-3000	Medium	C-H Stretch (aromatic)
2950-2850	Medium	C-H Stretch (methyl)
1660	Strong	C=O Stretch (amide I)
1620	Strong	N-H Bend (amide II)
1600, 1500	Medium	C=C Stretch (aromatic ring)
1250	Strong	C-O Stretch (aryl ether)
1150	Medium	C-N Stretch (aromatic amine)

Table 4: Predicted Mass Spectrometry Data

(Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
166	100	[M] ⁺ (Molecular Ion)
150	60	[M - NH ₂] ⁺
149	40	[M - NH ₃] ⁺
135	80	[M - OCH ₃] ⁺
122	50	[M - C(=O)NH ₂] ⁺
107	30	[M - OCH ₃ - CO] ⁺
77	20	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Actual parameters may need to be optimized based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Amino-4-methoxybenzamide** is prepared by dissolving 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3). [2] The solution is then transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a typical relaxation delay of 1-5 seconds. For ^{13}C NMR, a greater number of scans is typically required due to the low natural abundance of the ^{13}C isotope.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be employed.[4] For the KBr pellet method, a small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.[4] This mixture is then compressed in a die under high pressure to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.[5]

Mass Spectrometry (MS)

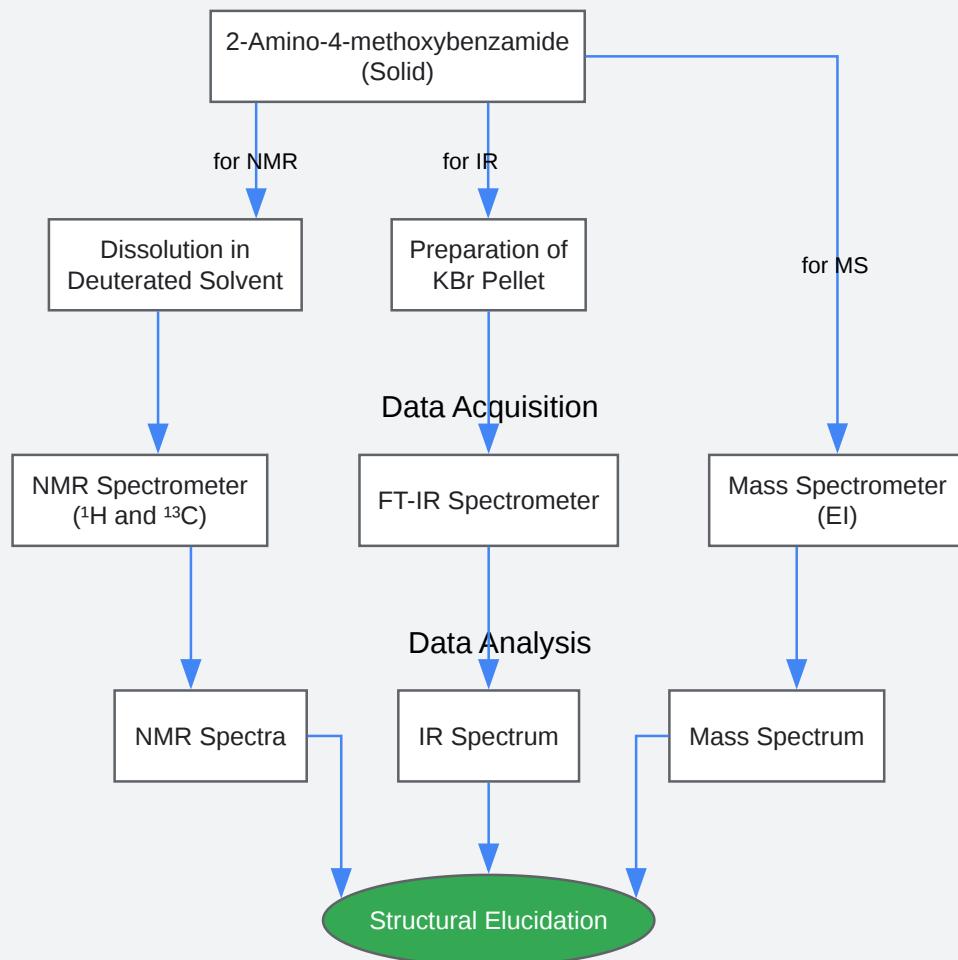
Electron Ionization (EI) mass spectra are obtained by introducing a small amount of the volatile sample into the ion source of the mass spectrometer. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated by a mass analyzer according to their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-4-methoxybenzamide**.

Spectroscopic Analysis Workflow for 2-Amino-4-methoxybenzamide

Sample Preparation

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Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **2-Amino-4-methoxybenzamide**. The provided data and protocols are intended to facilitate further research and development involving this compound.

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